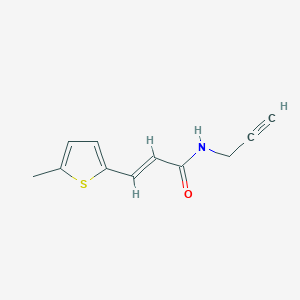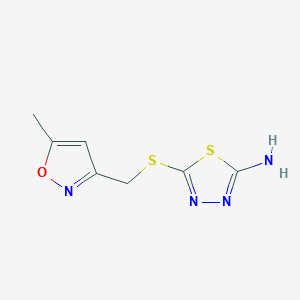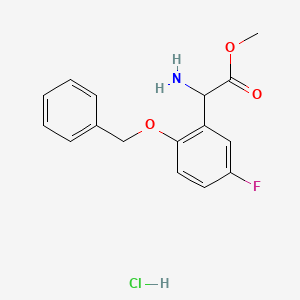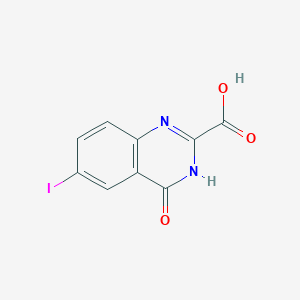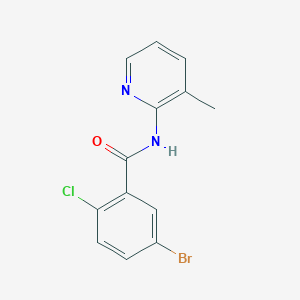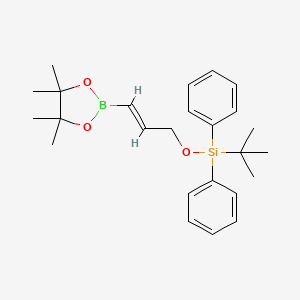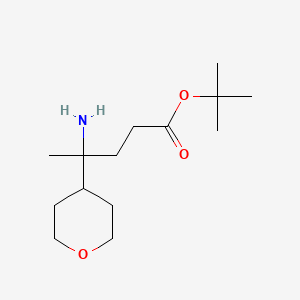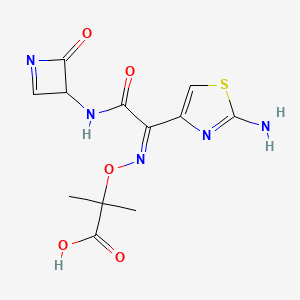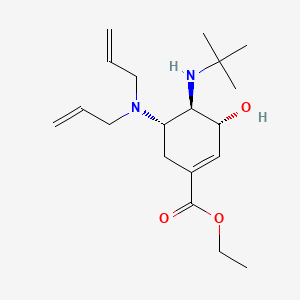
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromoacetylthiophene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(furan-2-yl)ethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of both thiadiazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain chemical reactions, as well as unique biological activities.
Propiedades
Fórmula molecular |
C8H6N2OS3 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS3/c11-6(7-2-1-3-12-7)4-13-8-10-9-5-14-8/h1-3,5H,4H2 |
Clave InChI |
XMQAYSMOSONXDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CSC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
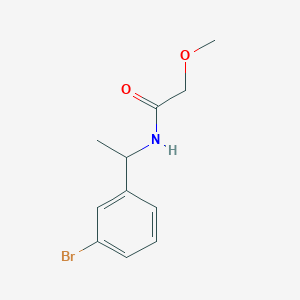
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
